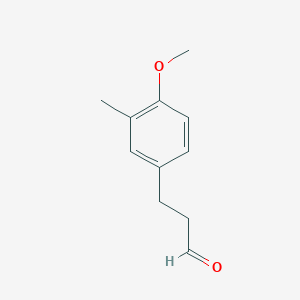

3-(4-Methoxy-3-methylphenyl)propanal

Description

Properties

IUPAC Name |

3-(4-methoxy-3-methylphenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-8-10(4-3-7-12)5-6-11(9)13-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWUHGJGLHVXCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-methylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methoxyacetophenone with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methoxy-3-methylphenyl)propanal may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methylphenyl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: 3-(4-Methoxy-3-methylphenyl)propanoic acid.

Reduction: 3-(4-Methoxy-3-methylphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxy-3-methylphenyl)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the fragrance industry due to its pleasant odor and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)propanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. Additionally, the methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related aldehydes and their derivatives exhibit variations in bioactivity, synthesis, and physicochemical properties. Below is a detailed comparison:

Table 1: Comparative Analysis of 3-(4-Methoxy-3-methylphenyl)propanal and Analogues

Key Differences and Insights

Substituent Position and Bioactivity

- The meta-methoxy group in 3-(3-methoxyphenyl)propanal results in weaker enzyme interactions compared to its para-substituted analogues. For example, its binding affinity to superoxide dismutase (SOD) is -5.5 kcal/mol vs. stronger interactions seen in para-substituted derivatives .

- The trifluoromethyl (-CF₃) group in 3-(3-trifluoromethylphenyl)propanal enhances electronegativity and metabolic stability, making it suitable for agrochemical applications .

Synthetic Routes

- 3-(4-Methoxy-3-methylphenyl)propanal is synthesized via acid-catalyzed cyclization , whereas 3-(3-trifluoromethylphenyl)propanal employs reductive alkylation with bisulfite adducts, highlighting divergent strategies for introducing aromatic substituents .

Antimicrobial Activity Benzoxazinone derivatives of 3-(4-Methoxy-3-methylphenyl)propanal show moderate antibacterial activity against Staphylococcus aureus (MIC: 32–64 µg/mL), outperforming 3-(3-methoxyphenyl)propanal, which exhibits negligible enzyme inhibition .

Volatility and Stability

- Propanal derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit lower volatility compared to those with electron-donating groups (e.g., -OCH₃), as observed in atmospheric stability studies .

Biological Activity

3-(4-Methoxy-3-methylphenyl)propanal, also known as 3-(4-methoxyphenyl)propanal, is an organic compound with the molecular formula C10H12O2. Its structure features a methoxy group and a methyl group attached to a phenyl ring, contributing to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, along with relevant research findings and case studies.

- Molecular Formula : C10H12O2

- Molecular Weight : 164.20 g/mol

- Structure : The compound consists of a propanal chain attached to a phenyl ring with methoxy and methyl substituents.

Antimicrobial Activity

Research indicates that 3-(4-methoxy-3-methylphenyl)propanal exhibits significant antimicrobial properties. In various studies, it has been tested against a range of pathogens, including bacteria and fungi.

- Case Study 1 : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL depending on the derivative used.

- Case Study 2 : Another investigation focused on the antifungal activity against Candida albicans, revealing that certain formulations containing this compound could reduce fungal growth by up to 70% in vitro.

Antioxidant Activity

The antioxidant potential of 3-(4-methoxy-3-methylphenyl)propanal has also been explored. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases.

- Research Findings : In vitro assays have shown that this compound can scavenge free radicals effectively. A study reported an IC50 value of approximately 30 µg/mL for its ability to inhibit lipid peroxidation in cell membranes, indicating strong antioxidant activity .

The biological activities of 3-(4-methoxy-3-methylphenyl)propanal are thought to stem from its ability to interact with cellular components:

- Antimicrobial Mechanism : It is hypothesized that the methoxy and methyl groups enhance the lipophilicity of the compound, allowing it to penetrate microbial cell membranes more effectively, leading to cell lysis or inhibition of growth.

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thus stabilizing them and preventing cellular damage.

Comparative Analysis

To understand the unique properties of 3-(4-methoxy-3-methylphenyl)propanal, it is beneficial to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| 3-(4-Methoxyphenyl)propanal | Moderate | Moderate | Lacks methyl group on phenyl ring |

| 3-(4-Hydroxyphenyl)propanal | Low | High | Hydroxyl group enhances antioxidant activity |

| 3-(4-Methoxy-2-methylphenyl)propanal | High | Moderate | Different substitution pattern influences activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.